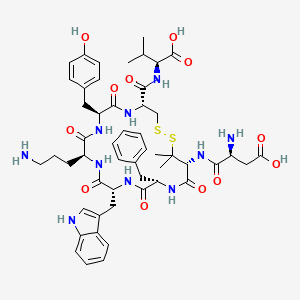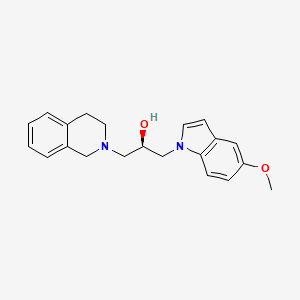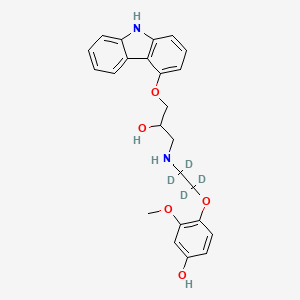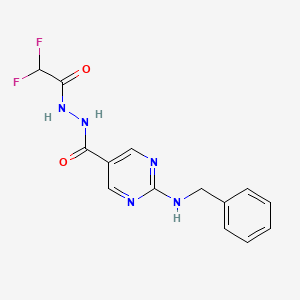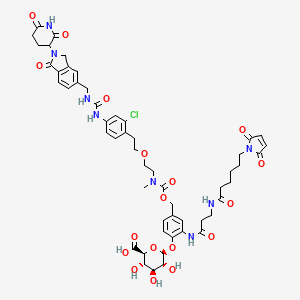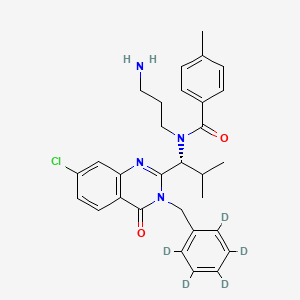
Ispinesib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KSP is a motor protein essential for the formation of a bipolar mitotic spindle and cell cycle progression through mitosis . Ispinesib-d5 is used in scientific research to study the effects of KSP inhibition on cell division and cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ispinesib-d5 involves the incorporation of deuterium atoms into the ispinesib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet the standards required for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ispinesib-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Ispinesib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuteration on chemical reactions and properties.
Biology: Employed in research to investigate the role of KSP in cell division and its potential as a target for cancer therapy.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer and pancreatic cancer
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Ispinesib-d5 exerts its effects by inhibiting the activity of kinesin spindle protein (KSP). KSP is essential for the formation of a bipolar mitotic spindle, which is required for proper chromosome segregation during cell division. By inhibiting KSP, this compound disrupts the mitotic spindle formation, leading to cell cycle arrest in mitosis and subsequent cell death . This mechanism makes this compound a promising candidate for cancer therapy, as it selectively targets proliferating cells while sparing non-proliferating cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ispinesib: The non-deuterated form of ispinesib-d5, also a KSP inhibitor with similar biological activity.
AZD-4877: Another KSP inhibitor with a different bicyclic core structure but similar mechanism of action.
Compound 5: A novel scaffold for Eg5 inhibitors identified through virtual screening and molecular docking.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool for studying the effects of deuteration and for developing new therapeutic agents with improved efficacy and safety profiles .
Eigenschaften
Molekularformel |
C30H33ClN4O2 |
|---|---|
Molekulargewicht |
522.1 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]quinazolin-2-yl]-2-methylpropyl]-4-methylbenzamide |
InChI |
InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1/i4D,5D,6D,8D,9D |
InChI-Schlüssel |
QJZRFPJCWMNVAV-DPPBIFQWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C(=O)C3=C(C=C(C=C3)Cl)N=C2[C@@H](C(C)C)N(CCCN)C(=O)C4=CC=C(C=C4)C)[2H])[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



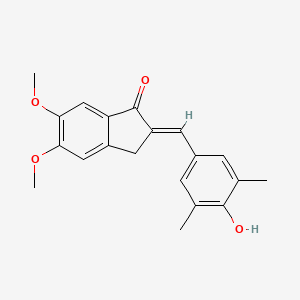
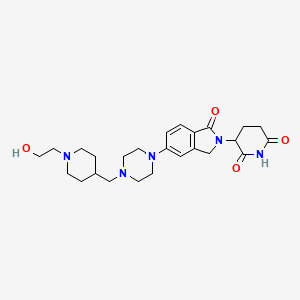
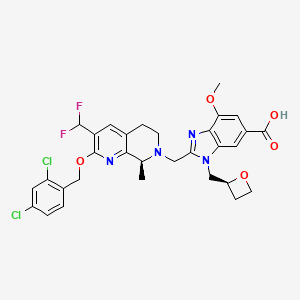
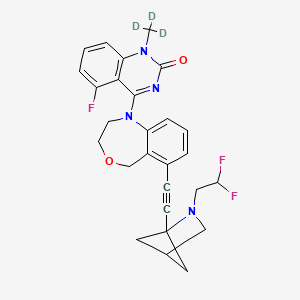
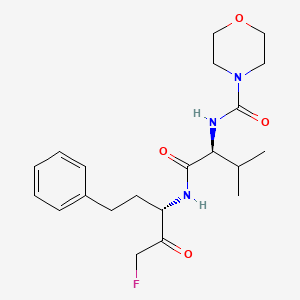
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
